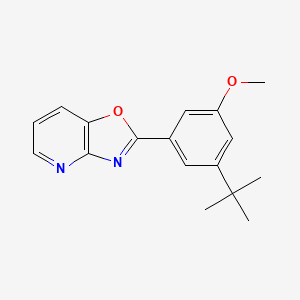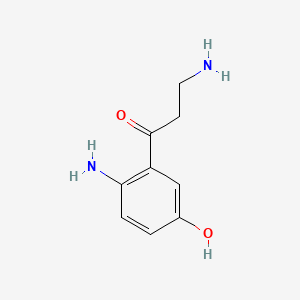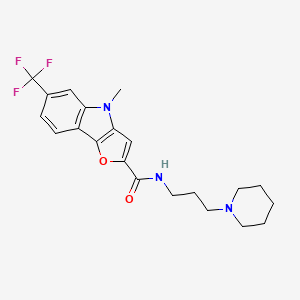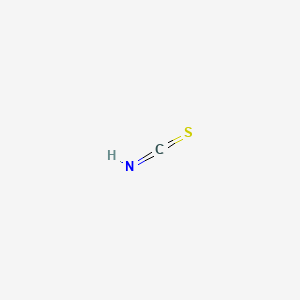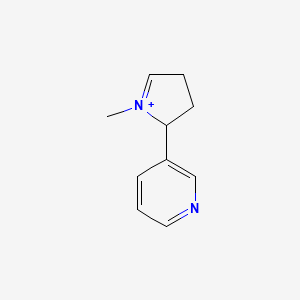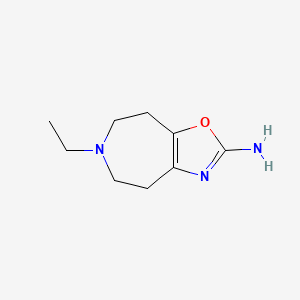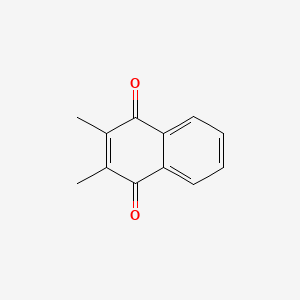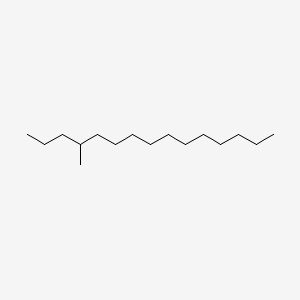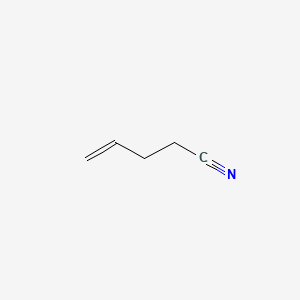
5-(4-Propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole is a member of pyridines.
Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
- A study by Kharchenko et al. (2008) discussed the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which includes compounds structurally similar to 5-(4-Propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole. These compounds' biological activity was predicted using the PASS prediction method, emphasizing their potential in biological applications (Kharchenko, Detistov, & Orlov, 2008).
Liquid Crystalline Properties
- Karamysheva et al. (2001) synthesized new mesomorphic 1,2,4-oxadiazoles, including variants with pyridine substituents, indicating their potential in liquid crystal technology. Their temperature and dielectric characteristics were measured, showing the practical applications of such compounds in materials science (Karamysheva et al., 2001).
Antiprotozoal and Anticancer Activity
- Dürüst et al. (2012) synthesized 1,2,4-oxadiazole and 1,2,3-triazole containing compounds, exhibiting biological activities like anti-protozoal and anti-cancer effects. This highlights the potential therapeutic applications of similar 1,2,4-oxadiazole derivatives (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Properties
- Bayrak et al. (2009) reported on the synthesis and antimicrobial activities of compounds including 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol. This study suggests the potential of 1,2,4-oxadiazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Potential in Pesticide Bioactivity
- Research by Zhi (2004) on pyridine and 1,3,4-oxadiazole derivatives revealed their diverse biological activities, including anti-inflammation, antibacterial, and potential as pesticides. This indicates the utility of such compounds in agriculture and pest control (Zhi, 2004).
Propriétés
Nom du produit |
5-(4-Propylcyclohexyl)-3-(3-pyridinyl)-1,2,4-oxadiazole |
|---|---|
Formule moléculaire |
C16H21N3O |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
5-(4-propylcyclohexyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O/c1-2-4-12-6-8-13(9-7-12)16-18-15(19-20-16)14-5-3-10-17-11-14/h3,5,10-13H,2,4,6-9H2,1H3 |
Clé InChI |
QGUCBSXNMDKGML-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
SMILES canonique |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




